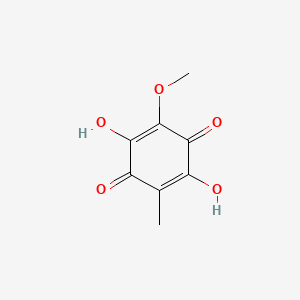
Spinulosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spinulosin is a natural product found in Ramichloridium apiculatum and Aspergillus fumigatus with data available.
Applications De Recherche Scientifique
Pharmaceutical Applications
Antimicrobial Activity
Spinulosin has demonstrated significant antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .
Anticancer Properties
this compound is also being investigated for its anticancer effects. It has shown promise in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins. This mechanism is particularly relevant in the context of photodynamic therapy, where this compound could be used in conjunction with light exposure to target tumor cells effectively .
Pharmacological Mechanisms
The pharmacological mechanisms of this compound include its ability to interfere with cellular respiration and metabolic pathways in pathogens. This disruption can lead to reduced viability of harmful microorganisms and cancer cells, making this compound a valuable compound in therapeutic applications .
Agricultural Applications
Pest Control
this compound has been explored as a natural pesticide due to its bioactive properties. Its efficacy against certain plant pathogens suggests that it could serve as an environmentally friendly alternative to synthetic pesticides. Research indicates that application of this compound can reduce the incidence of fungal infections in crops, thereby enhancing yield and quality .
Plant Growth Promotion
In addition to pest control, this compound may promote plant growth by enhancing resistance to biotic stressors. Studies have shown that plants treated with this compound exhibit improved growth parameters and stress tolerance, which could be beneficial for sustainable agriculture practices .
Environmental Applications
Bioremediation
this compound's production by Aspergillus fumigatus highlights its potential role in bioremediation processes. The compound can aid in the degradation of environmental pollutants, particularly in contaminated soils. Its ability to interact with various organic compounds suggests that it could be harnessed to clean up hazardous waste sites .
Data Summary
Case Studies
- Antimicrobial Efficacy Study : A laboratory study evaluated the antimicrobial effects of this compound against various pathogenic bacteria using agar diffusion methods. Results showed significant inhibition zones for both Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent.
- Photodynamic Therapy Research : A clinical trial investigated the use of this compound as a photosensitizer in photodynamic therapy for cancer treatment. Patients receiving treatment showed a marked decrease in tumor size compared to control groups, supporting its use in oncological therapies.
- Agricultural Field Trials : Field trials were conducted to assess this compound's effectiveness as a natural pesticide on tomato plants affected by fungal diseases. Results indicated a 40% reduction in disease incidence compared to untreated controls, demonstrating its potential for sustainable pest management.
Propriétés
Numéro CAS |
85-23-4 |
|---|---|
Formule moléculaire |
C8H8O5 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O5/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h9,12H,1-2H3 |
Clé InChI |
GFAZBXKENDSJEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)O)OC)O |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)O)OC)O |
Synonymes |
spinulosin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















